Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and an ethyl thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate typically involves the nucleophilic substitution reaction of a pyrimidine derivative with an appropriate thiol reagent. One common method involves the reaction of 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The thioether group may also play a role in the compound’s reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)phenoxy)acetate: Similar structure but with a phenoxy group instead of a thioether.
4-(4-Chlorophenyl)pyrimidine-2-thiol: Precursor in the synthesis of the target compound.
2-Thioxopyrimidine derivatives: Compounds with similar thioether functionality.
Uniqueness
Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate is unique due to its specific combination of a pyrimidine ring, a 4-chlorophenyl group, and an ethyl thioacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLAOZPKONMCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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